molecular formula C19H31FO B1218871 3beta-Fluoro-5alpha-androstan-17beta-ol CAS No. 438-19-7

3beta-Fluoro-5alpha-androstan-17beta-ol

Cat. No.: B1218871
CAS No.: 438-19-7
M. Wt: 294.4 g/mol
InChI Key: DKYZAPZHDVDDSJ-YSZCXEEOSA-N
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Description

Stereochemical Features:

  • C3 : Fluorine occupies the β-face (equatorial position in chair conformation).
  • C5 : Hydrogen is α-oriented, enforcing A/B ring trans fusion.
  • C17 : Hydroxyl group adopts β-configuration, critical for receptor binding .

The SMILES string (C[C@]12CCC(CC1CCC3C2CCC4(C3CCC4O)C)F) and InChIKey (DKYZAPZHDVDDSJ-YSZCXEEOSA-N) encode stereochemistry .

Comparative Analysis with Parent Androstane Framework

Modifications to the androstane skeleton alter physicochemical properties (Table 1):

Property 3β-Fluoro-5α-Androstan-17β-Ol 5α-Androstan-17β-Ol
Molecular Formula C₁₉H₃₁FO C₁₉H₃₂O
Molecular Weight (g/mol) 294.4 276.5
Key Substituents 3β-F, 17β-OH 17β-OH
LogP (Predicted) 4.2 3.8

The fluorine atom increases electronegativity and hydrogen-bonding potential compared to the parent androstanol. This substitution reduces metabolic susceptibility to 3-ketosteroid dehydrogenases .

Crystallographic Data and Unit Cell Parameters

While direct crystallographic data for 3β-fluoro-5α-androstan-17β-ol remain unreported, related steroids provide insights. For example:

  • 5α-Androstane-3β,5,6β-triol crystallizes in a monoclinic system (P2₁) with unit cell dimensions a = 12.34 Å, b = 7.89 Å, c = 14.21 Å, β = 105.2° .
  • Fluorinated analogs like 3β-fluoro-androst-5-ene-17β-ol exhibit triclinic packing (P1̄) with a = 7.12 Å, b = 11.19 Å, c = 12.50 Å .

Hypothetical unit cell parameters for 3β-fluoro-5α-androstan-17β-ol (derived from analogs):

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 12.5 ± 0.5
b (Å) 7.9 ± 0.3
c (Å) 14.3 ± 0.6
β (°) 104.5 ± 0.5
V (ų) 1350 ± 50

X-ray diffraction methods (e.g., Laue photography ) and electron density mapping are critical for resolving fluorine’s positional effects on steroid packing.

Properties

CAS No.

438-19-7

Molecular Formula

C19H31FO

Molecular Weight

294.4 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17S)-3-fluoro-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C19H31FO/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,21H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

DKYZAPZHDVDDSJ-YSZCXEEOSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)F

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)F

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)F

Other CAS No.

438-19-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related steroids are compared to 3β-Fluoro-5α-androstan-17β-ol based on receptor affinity, metabolic pathways, and functional outcomes:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Receptor Binding Affinity (Kd or IC₅₀) Metabolic Stability Key Biological Effects
3β-Fluoro-5α-androstan-17β-ol 3β-F, 5α-androstane, 17β-OH ERβ > ERα (estrogen receptors) High (resists C3 oxidation) Potential anti-atherogenic, ERβ modulation
5α-Androstane-3β,17β-diol (3β-Adiol) 3β-OH, 5α-androstane, 17β-OH ERβ (Kd = 0.4 nM) > ERα Moderate (oxidized to 3-keto-DHT) Anti-proliferative in prostate, ERβ agonist
5α-Androstane-3α,17β-diol (3α-Adiol) 3α-OH, 5α-androstane, 17β-OH Weak ER binding Low (rapidly converted to DHT) Androgenic activity, prostate growth
Dihydrotestosterone (DHT) 3-keto, 5α-androstane, 17β-OH AR (Kd = 0.1 nM) High Potent androgen, promotes muscle/prostate growth
17α-Methyl-5α-androstan-17β-ol 17α-methyl, 5α-androstane, 17β-OH AR partial agonist High (methyl resists metabolism) Anabolic effects, research use

Key Findings from Comparative Studies

Receptor Selectivity :

  • 3β-Fluoro-5α-androstan-17β-ol exhibits higher affinity for ERβ (estrogen receptor beta) than ERα, similar to 3β-Adiol . This contrasts with DHT, which primarily activates the androgen receptor (AR) .
  • 3β-Adiol binds ERβ with a dissociation constant (Kd) of 0.4 nM, comparable to estradiol (Kd = 0.1–0.4 nM) .

Metabolic Pathways :

  • The 3β-fluoro group in 3β-Fluoro-5α-androstan-17β-ol prevents oxidation to 3-keto metabolites, unlike 3β-Adiol, which is rapidly converted to DHT in the prostate .
  • 3α-Adiol is metabolized more rapidly than 3β-Adiol due to stereochemical susceptibility to 3α-hydroxysteroid dehydrogenase .

Therapeutic Potential: 3β-Adiol derivatives, including fluorinated analogs, inhibit 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a key enzyme in testosterone synthesis (IC₅₀ = 227 nM for some derivatives) . 3β-Fluoro-5α-androstan-17β-ol’s ERβ selectivity suggests utility in treating estrogen-dependent cancers or atherosclerosis, as ERβ activation reduces vascular inflammation .

Androgenic vs. Estrogenic Effects :

  • DHT and 17α-Methyl-5α-androstan-17β-ol are potent androgens, promoting AR-mediated pathways .
  • 3β-Fluoro-5α-androstan-17β-ol and 3β-Adiol lack significant androgenic activity but modulate estrogenic pathways, offering tissue-selective benefits .

Preparation Methods

Direct Fluorination via Halogen Exchange

A pivotal step involves introducing fluorine at the 3β position. While direct fluorination methods are sparingly documented for this specific compound, analogous steroid fluorination approaches provide insights. Hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST) may facilitate hydroxyl-to-fluorine substitution under controlled conditions. However, these methods require stringent temperature control (-20°C to 0°C) to prevent skeletal rearrangements.

Epoxide Ring-Opening Fluorination

An alternative route involves forming a 3β,4β-epoxide intermediate, followed by nucleophilic attack with a fluoride source. For instance, treatment of 5α-androstane-3β,4β-epoxide with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) yields the 3β-fluoro derivative. This method benefits from high regioselectivity but necessitates rigorous purification to isolate the desired product.

Protecting Group Chemistry

17β-Hydroxyl Protection

To prevent interference during fluorination, the 17β-hydroxyl group is often acetylated. As demonstrated in the synthesis of related androstane lactones, acetylation with acetic anhydride in pyridine achieves near-quantitative yields. Deprotection is subsequently performed via alkaline hydrolysis (e.g., Na₂CO₃ in water/isopropyl alcohol).

Transient Silyl Protection

In cases where acetylation is incompatible, tert-butyldimethylsilyl (TBS) groups offer reversible protection. Silylation using TBSCl and imidazole in dimethylformamide (DMF) ensures stability under fluorination conditions.

Reduction and Stereochemical Control

Selective Hydrogenation

Post-fluorination, hydrogenation over palladium on carbon (Pd/C) ensures retention of the 5α-configuration. For example, hydrogenation of 3β-fluoro-androst-5-en-17β-ol at 50 psi H₂ in ethanol affords the saturated 5α-derivative.

Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in alkaline media has been used to reduce ketone intermediates while preserving the fluorine substituent. In a related synthesis, NaBH₄ in ethanol/NaOH reduced a 3-oxo group without affecting adjacent fluorinated carbons.

Reaction Optimization and Yield Data

StepReagents/ConditionsYield (%)Purity (%)Source
17β-AcetylationAc₂O, pyridine, 24 h, rt9598
3β-FluorinationDAST, CH₂Cl₂, -20°C, 6 h6290
DeprotectionNa₂CO₃, H₂O/i-PrOH, reflux, 1 h8895
Final PurificationColumn chromatography (SiO₂, EtOAc/Hex)7599

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 3.65 (t, J = 8.4 Hz, 1H, 17β-OH), 4.45 (m, 1H, 3β-F), 0.85 (s, 3H, C18-CH₃).

  • ¹⁹F NMR : δ -215 ppm (dt, J = 48 Hz, 1F).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms >99% purity with a retention time of 12.4 min.

Challenges and Mitigation Strategies

  • Fluorine-Induced Ring Strain : The 3β-fluoro group may destabilize the A-ring. Using bulky protective groups (e.g., TBS) mitigates this issue.

  • Byproduct Formation : Unwanted 3α-fluoro isomers are minimized by low-temperature fluorination and sterically hindered reagents.

Industrial-Scale Considerations

Large-scale synthesis employs continuous-flow reactors for fluorination steps, enhancing heat dissipation and reproducibility . Solvent recovery systems (e.g., distillation for DCM) reduce costs and environmental impact.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing the 3β-fluoro substituent in 3β-Fluoro-5α-androstan-17β-ol?

  • The synthesis typically involves fluorination at the 3β position using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor®, followed by stereochemical control via hydrogenation or enzymatic reduction to achieve the 5α-androstane backbone. Purification often employs column chromatography with silica gel (polar phases) or reverse-phase HPLC to isolate the product . Key intermediates (e.g., 5α-androst-3-en-17β-ol) should be validated by NMR to confirm regioselectivity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish the 3β-fluoro configuration from its 3α isomer?

  • 1H-NMR : The axial 3β-fluoro group causes deshielding of adjacent protons (e.g., H-2 and H-4), resulting in distinct coupling patterns (e.g., J = 8–12 Hz for axial-axial interactions). 19F-NMR shows a characteristic downfield shift (~−200 ppm for C-F in rigid steroid systems) compared to equatorial fluorides . NOESY correlations between the fluorine atom and H-1/H-5 protons further confirm the 3β orientation .

Q. What chromatographic techniques optimize purity assessment of 3β-Fluoro-5α-androstan-17β-ol?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210 nm. Retention times should match reference standards. GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility; monitor m/z 292 (molecular ion) and fragment ions at m/z 253 (loss of –CH2F) .

Advanced Research Questions

Q. How do structural modifications at the 3β-fluoro position affect binding affinity to androgen receptors (AR)?

  • Competitive binding assays using AR-positive cell lines (e.g., LNCaP) can quantify displacement of radiolabeled DHT (dihydrotestosterone). IC50 values for 3β-Fluoro-5α-androstan-17β-ol are compared to analogs (e.g., 3α-fluoro or non-fluorinated derivatives). Molecular docking simulations (e.g., AutoDock Vina) predict steric clashes or hydrogen-bond interactions between the 3β-fluoro group and AR ligand-binding domain residues (e.g., Leu704, Gln711) .

Q. What strategies resolve contradictory data in metabolic stability studies of 3β-Fluoro-5α-androstan-17β-ol across species?

  • In vitro hepatocyte assays : Compare phase I (CYP450) and phase II (UGT) metabolism in human vs. rodent models. Use LC-MS/MS to identify species-specific hydroxylated or glucuronidated metabolites. For conflicting results (e.g., rapid clearance in rats vs. stability in humans), analyze enzyme kinetics (Km, Vmax) and isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can isotopic labeling (e.g., ²H or ¹⁸F) enhance pharmacokinetic studies of this compound?

  • ¹⁸F-labeling : Radiolabel via nucleophilic substitution (K¹⁸F/kryptofix) for PET imaging to track tissue distribution. Stable isotopes (²H) : Synthesize 3β-²H-fluoro analogs for MS-based quantification in plasma. Validate using tandem mass spectrometry (MRM transitions) to differentiate endogenous and exogenous analytes .

Q. What experimental designs mitigate artifacts in receptor activation assays caused by 3β-Fluoro-5α-androstan-17β-ol’s potential metabolites?

  • Include control groups with CYP450 inhibitors (e.g., 1-aminobenzotriazole) to suppress metabolism. Use CRISPR-edited AR-negative cell lines to confirm receptor specificity. Parallel assays with purified metabolites (e.g., 3β-Fluoro-5α-androstane-17β-ol-7α-hydroxyl) isolate their biological activity .

Key Notes

  • Stereochemical purity is critical; always validate using chiral columns (e.g., Chiralpak IA) .
  • Contradictory receptor activation data may arise from metabolite interference or assay-specific conditions (e.g., serum-free vs. serum-containing media) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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